8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile
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Overview
Description
8-Ethoxy-3-methoxybicyclo[420]octa-2,4-diene-1-carbonitrile is a bicyclic compound with a unique structure that includes both ethoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene precursor with an ethoxy and methoxy substituent, followed by the introduction of a carbonitrile group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other nitrogen-containing compounds.
Scientific Research Applications
8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-2,4-diene: A similar bicyclic compound without the ethoxy and methoxy substituents.
8-Ethoxy-6-methoxybicyclo[4.2.0]octa-2,4-diene-3-carbonitrile: A closely related compound with slight variations in the position of substituents.
Uniqueness
8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
116415-08-8 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
8-ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-15-11-6-9-4-5-10(14-2)7-12(9,11)8-13/h4-5,7,9,11H,3,6H2,1-2H3 |
InChI Key |
XIVWUAGWEPYPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2C1(C=C(C=C2)OC)C#N |
Origin of Product |
United States |
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